9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine

Computational chemistry Membrane permeability Drug discovery

Researchers face boronic acid instability and purification difficulties in acridine Suzuki couplings. 9-(Pinacolboryl)acridine solves this with: • 41% lower TPSA & 2.6-unit higher LogP-enhanced membrane permeability for kinase/GPCR targets. • Chromatographically stable ester enables high-recovery purification, reducing material loss. • Chemoselective pinacol boron allows sequential C-C couplings without protecting-group steps. Ideal for TADF OLED emitters, fluorescent probes, and pharmaceutical intermediates. Global stock ensures rapid supply.

Molecular Formula C19H20BNO2
Molecular Weight 305.2 g/mol
Cat. No. B8246985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acridine
Molecular FormulaC19H20BNO2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NC4=CC=CC=C24
InChIInChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)17/h5-12H,1-4H3
InChIKeyGYDHHBJXXRKLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine (CAS 890042-15-6): A Versatile Pinacol Boronic Ester for Suzuki-Miyaura Cross-Coupling and Optoelectronic Building Block Procurement


9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine is a pinacol boronic ester derivative of the acridine heterocycle that serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of the acridine scaffold into conjugated organic materials for OLEDs, fluorescent probes, and pharmaceutical research. Its pinacol-protected boron center provides a stable, chromatographically purifiable, and highly reactive coupling partner that is preferred over the corresponding boronic acid or halide in many synthetic sequences. [1]

Stable pinacol boronic ester for Suzuki-Miyaura cross-coupling
Chromatographically purifiable on silica gel (high recovery)
Supports material science and drug discovery building block synthesis

Why 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine Cannot Be Replaced by Acridine-9-boronic Acid or 9-Bromoacridine: Quantitative Physicochemical and Practical Differentiation


Although acridine-9-boronic acid (CAS 281206-21-1) and 9-bromoacridine (CAS 4357-57-7) share the same acridine core, their physicochemical properties—polar surface area, lipophilicity, hydrogen-bonding capacity, and chromatographic behavior—differ substantially from the pinacol ester. These differences directly affect membrane permeability in biological assays, purification efficiency during synthesis, and long-term storage stability. Direct quantitative head-to-head comparisons for this specific compound remain limited in the open literature; however, computed molecular descriptors and well-established class-level behavior of pinacol boronic esters provide actionable differentiation evidence for procurement decisions.

Physicochemical mismatch with boronic acid
TPSA and LogP differences may alter membrane permeability predictions and synthetic reactivity compared to the pinacol ester.
Chromatographic behavior diverges
Boronic acids can streak on silica, while the pinacol ester enables high-recovery purification; direct substitution may reduce yield.
Storage stability may not transfer
Pinacol ester stored under nitrogen; the boronic acid requires dry sealed conditions. Substitution could compromise long-term integrity.

Quantitative Evidence Guide: 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine vs. Acridine-9-boronic Acid and Other Close Analogs


Topological Polar Surface Area (TPSA) Reduction: 31.4 Ų vs. 53.4 Ų — A 41% Decrease That Enhances Predicted Membrane Permeability

The pinacol ester exhibits a computed TPSA of 31.4 Ų (LogP 3.69), while acridin-9-ylboronic acid displays a TPSA of 53.4 Ų (LogP 1.07). This represents a 41% reduction in polar surface area and a 2.6 log unit increase in lipophilicity.

TPSA & LogP
Head-to-head
31.4 Ų / LogP 3.69 vs 53.4 Ų / LogP 1.07
Supports membrane permeability prediction
Computed descriptors; experimental validation may differ
Computational chemistry Membrane permeability Drug discovery

Hydrogen Bond Donor Count: 0 vs. 2 — Improved Drug-Likeness and Compliance with Lipinski's Rule of Five

The pinacol ester contains zero hydrogen bond donors (HBD), whereas acridin-9-ylboronic acid possesses two HBDs.

H-Bond Donors
Head-to-head
0 vs 2
Supports Rule-of-Five compliance
Computed; may influence pharmacokinetic profiling
Medicinal chemistry Rule of Five Pharmacokinetics

Chromatographic Purification Compatibility: High-Recovery Flash Chromatography vs. Boronic Acid Streaking and Boroxine Formation

Pinacol boronic esters, including the target acridine derivative, can be purified by flash column chromatography on boric acid-impregnated silica gel, typically achieving >90% recovery. In contrast, boronic acids are prone to boroxine formation and streaking on silica, leading to low isolated yields. [1]

Flash Chromatography
Class-level
>90% recovery (boric acid-impregnated silica)
Enables scalable purification
Class-level evidence; method from Hitosugi et al. 2012
Organic synthesis Purification Process chemistry

Storage Condition Differentiation: Inert Atmosphere Protection vs. Ambient Sealed Storage — Implications for Long-Term Stability

The pinacol ester is stored at 4 °C under nitrogen atmosphere, while acridin-9-ylboronic acid is stored at 2–8 °C sealed dry. The nitrogen blanket reduces oxidative degradation and moisture-induced hydrolysis, potentially extending shelf life.

Storage Conditions
Supporting evidence
4 °C, under N₂ vs 2–8 °C, sealed dry
Inert atmosphere supports long-term integrity
Vendor-recommended; actual shelf-life not provided
Stability Handling Inventory management

High-Impact Application Scenarios for 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acridine Based on Quantitative Differentiation Evidence


Membrane-Permeable Drug Discovery Building Block

The 41% lower TPSA and 2.6-unit higher LogP of the pinacol ester make it the preferred acridine precursor for constructing kinase inhibitors, GPCR ligands, and other intracellular-targeting compounds where passive membrane permeability is critical.

Synthesis of OLED Emitters and Fluorescent Probes via Suzuki-Miyaura Cross-Coupling

The stable boronate ester enables efficient palladium-catalyzed coupling with aryl halides to build conjugated materials for TADF OLEDs and fluorescent sensors, leveraging the electron-transporting properties of the acridine core. [1]

Scale-Up and Process Chemistry Requiring Chromatographic Purification

The chromatographic compatibility of pinacol boronic esters allows high-recovery purification during large-scale synthesis, reducing material loss and improving final product purity for advanced materials and pharmaceutical intermediates. [2]

Chemoselective Sequential Cross-Coupling in Complex Molecule Assembly

Pinacol boronic esters can be kinetically discriminated from boronic acids in Suzuki-Miyaura coupling, enabling chemoselective sequential C–C bond formation for the construction of complex molecular architectures without protecting-group manipulation. [3]

Application
Selection Property
Validation Focus
Drug discovery building block
Predicted low TPSA, high LogP
Membrane permeability in cell assays
OLED & fluorescent probe synthesis
Stable boronate ester for cross-coupling
Conjugation efficiency and photophysics
Scale-up & purification
Chromatographic purifiability
Recovery and purity on silica gel
Chemoselective sequential coupling
Kinetic discrimination from boronic acids
Chemoselectivity in sequential Suzuki couplings
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